2-(1-Phenyl-1H-1,2,3-triazol-5-yl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-phenyltriazol-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)6-9-7-11-12-13(9)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAVRMIRTZWXBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CN=N2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 1 Phenyl 1h 1,2,3 Triazol 5 Yl Acetic Acid and Its Derivatives
Strategies for the Construction of the 1-Phenyl-1H-1,2,3-Triazole Core
The formation of the 1,2,3-triazole ring is a cornerstone of modern organic synthesis, with several powerful methods available for its construction. These strategies offer control over regioselectivity and are compatible with a wide range of functional groups.
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," a concept introduced by K.B. Sharpless. organic-chemistry.org This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides. nih.govbeilstein-journals.org The process is known for its mild reaction conditions, often proceeding at room temperature in various solvents, including aqueous systems, and its tolerance for a broad spectrum of functional groups. organic-chemistry.orgnih.gov
The catalytic cycle typically involves a Cu(I) species, which can be generated in situ from copper(II) salts like CuSO₄ with a reducing agent (e.g., sodium ascorbate) or from Cu(I) sources directly. beilstein-journals.org The Cu(I) catalyst activates the terminal alkyne, facilitating a stepwise cycloaddition with the azide (B81097), leading exclusively to the 1,4-disubstituted regioisomer. nih.gov This is a significant advantage over the uncatalyzed thermal Huisgen cycloaddition, which requires harsh conditions and yields a mixture of 1,4- and 1,5-regioisomers. nih.govnih.gov For the synthesis of a 1-phenyl-1,2,3-triazole core, this would involve the reaction of phenylazide with a suitable terminal alkyne.
| Alkyne | Azide | Copper Source | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Phenylacetylene | Benzyl azide | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | Neat, Room Temp, 5 min | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | Quantitative | nih.gov |
| Terminal Alkynes | Organic Azides | CuSO₄ / Reducing Agent | Aqueous solution | 1,4-Disubstituted 1,2,3-triazoles | High | beilstein-journals.org |
| Terminal Alkynes | Organic Azides | Copper (I) phenylacetylide | CH₂Cl₂, Room Temp, 24 h | 1,4-Disubstituted 1,2,3-triazoles | Good to Excellent | mdpi.com |
While CuAAC is highly effective, the development of metal-free alternatives is desirable to avoid potential metal contamination in biological applications. The classic, uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is the most fundamental metal-free approach, but its utility is limited by the need for high temperatures and a lack of regioselectivity. nih.govnih.gov
More recent metal-free strategies have been developed that offer greater control. One such method is an organocascade process involving the reaction of primary amines, enolizable ketones, and 4-nitrophenyl azide, which selectively produces 1,5-disubstituted 1,2,3-triazoles. rsc.orgresearchgate.net Another innovative protocol utilizes ethenesulfonyl fluoride (B91410) (ESF) as a stable acetylene (B1199291) surrogate. chemrxiv.org This reaction proceeds through a thermal 1,3-dipolar cycloaddition with an organic azide, followed by spontaneous aromatization to yield 1-substituted-1,2,3-triazoles under neutral conditions. chemrxiv.org
| Method | Reactants | Conditions | Product Regioselectivity | Reference |
|---|---|---|---|---|
| Thermal Huisgen Cycloaddition | Alkyne + Azide | High Temperature | Mixture of 1,4- and 1,5-isomers | nih.govnih.gov |
| Organocascade Process | Primary Amine + Ketone + 4-Nitrophenyl azide | Toluene, 100°C | 1,5-Disubstituted | rsc.orgneliti.com |
| Acetylene Surrogate Method | Ethenesulfonyl fluoride (ESF) + Azide | Heating (e.g., 100°C) | 1-Substituted | chemrxiv.org |
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. nih.gov MCRs are valued for their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity. nih.gov
Several MCRs have been designed for the synthesis of 1,2,3-triazoles. A metal-free, three-component reaction of a primary amine, a ketone, and an organic azide can be used to regioselectively synthesize 1,5-disubstituted 1,2,3-triazoles. researchgate.netneliti.com Transition metals can also be employed to facilitate MCRs. For instance, a Cu/Pd-catalyzed three-component reaction of an azide, a terminal alkyne, and an aryl halide can afford 1,4,5-trisubstituted-1,2,3-triazoles. frontiersin.org This approach allows for the introduction of three different substituents onto the triazole ring in a single pot.
| Components | Catalyst/Conditions | Product Substitution | Reference |
|---|---|---|---|
| Primary amine, Ketone, 4-Nitrophenyl azide | Metal-free, Toluene, 100°C | 1,5-Disubstituted | researchgate.netneliti.com |
| Azide, Alkyne, Aryl halide | Cu/Pd Catalysis | 1,4,5-Trisubstituted | frontiersin.org |
| OBoc-alkynes, Azides, Amines, 2H-azirines | Copper Iodide, DIPEA, MeOH | Fully Substituted | acs.org |
Controlling the regiochemistry of the triazole ring is critical for defining the properties of the final molecule. As discussed, the choice of catalyst is the most powerful tool for directing the outcome of the azide-alkyne cycloaddition.
The copper(I)-catalyzed reaction (CuAAC) is the gold standard for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govacs.org The mechanism proceeds in a way that exclusively joins the nitrogen (N1) of the azide to the substituted carbon of the alkyne.
Conversely, to obtain the 1,5-disubstituted regioisomer, a different catalyst is required. Ruthenium complexes, particularly pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]), are highly effective in catalyzing the azide-alkyne cycloaddition (RuAAC) to yield 1,5-disubstituted 1,2,3-triazoles selectively. organic-chemistry.orgnih.gov This complementary reactivity allows synthetic chemists to access either regioisomer from the same azide and alkyne precursors simply by choosing the appropriate metal catalyst. Additionally, certain metal-free MCRs, as mentioned previously, also provide a reliable entry to 1,5-disubstituted products. rsc.org
| Desired Isomer | Synthetic Method | Key Catalyst / Conditions | Reference |
|---|---|---|---|
| 1,4-Disubstituted | Azide-Alkyne Cycloaddition (CuAAC) | Copper (I) | organic-chemistry.orgnih.govacs.org |
| 1,5-Disubstituted | Azide-Alkyne Cycloaddition (RuAAC) | Ruthenium (e.g., [Cp*RuCl]) | organic-chemistry.orgnih.govbeilstein-journals.org |
| 1,5-Disubstituted | Multi-Component Reaction | Metal-free (Amine + Ketone + Azide) | rsc.orgneliti.com |
Functionalization at the Triazole-5-yl Position with the Acetic Acid Moiety
To synthesize the target molecule, 2-(1-Phenyl-1H-1,2,3-triazol-5-yl)acetic acid, a 1,5-disubstituted triazole is required. This necessitates a synthetic strategy that can regioselectively form this isomer and incorporate the acetic acid side chain.
The direct synthesis of this compound can be envisioned by employing a regioselective reaction that utilizes a building block already containing the acetic acid precursor. Given that the target is a 1,5-disubstituted triazole, a Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) would be the method of choice. organic-chemistry.orgnih.gov
A plausible synthetic route would involve the RuAAC reaction between phenylazide and an alkyne bearing the acetic acid moiety or a protected version thereof, such as 3-butynoic acid or its corresponding ester (e.g., ethyl 3-butynoate). The ruthenium catalyst would ensure the formation of the desired 1,5-regioisomer. If an ester is used as the starting material, a final hydrolysis step would be required to liberate the free carboxylic acid, yielding the target compound. This approach directly installs the required functionality at the correct position by carefully selecting the alkyne coupling partner. frontiersin.org
Derivatization from Precursors (e.g., Esters, Amides)
The target compound, this compound, can be readily obtained from its corresponding ester or amide precursors through hydrolysis. This is a common and effective method, particularly when the ester or amide is the direct product of a primary synthesis, such as a cycloaddition reaction.
The hydrolysis of esters to carboxylic acids can be catalyzed by either acid or base. chemguide.co.uklibretexts.orglibretexts.org In an acidic medium, the reaction is typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemguide.co.uklibretexts.org This process is reversible, and the use of a large volume of water helps to drive the equilibrium towards the formation of the carboxylic acid and alcohol. chemguide.co.uk
Alternatively, alkaline hydrolysis, also known as saponification, offers an irreversible pathway to the carboxylate salt, which can then be acidified to yield the free carboxylic acid. chemguide.co.uklibretexts.org This method involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. chemguide.co.uk The resulting alcohol can be removed by distillation, and the carboxylic acid is liberated by the addition of a strong acid. chemguide.co.uk
| Precursor | Reagents and Conditions | Product | Reference |
| Ethyl 2-(1-phenyl-1H-1,2,3-triazol-5-yl)acetate | 1. NaOH (aq), Reflux2. HCl (aq) | This compound | chemguide.co.uklibretexts.org |
| Methyl 2-(1-phenyl-1H-1,2,3-triazol-5-yl)acetate | 1. KOH (aq), Reflux2. H₂SO₄ (aq) | This compound | chemguide.co.uklibretexts.org |
| 2-(1-Phenyl-1H-1,2,3-triazol-5-yl)acetamide | H₂SO₄ (aq), Heat | This compound | researchgate.net |
Advanced Synthetic Techniques and Optimization
To improve reaction efficiency, reduce reaction times, and enhance product yields, advanced synthetic techniques such as microwave-assisted synthesis and one-pot protocols have been increasingly employed in the synthesis of triazole derivatives.
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. researchgate.netnih.govnih.gov The synthesis of 1,2,3-triazoles via the CuAAC reaction is particularly amenable to microwave assistance. researchgate.netnih.govresearchgate.net For instance, the reaction of a phenyl azide with an appropriate alkyne ester, such as ethyl 4-pentynoate, in the presence of a copper(I) catalyst can be significantly accelerated under microwave irradiation. This approach can produce the corresponding ethyl 2-(1-phenyl-1H-1,2,3-triazol-5-yl)acetate in minutes, compared to several hours required under conventional heating. nih.gov
A study on the microwave-assisted synthesis of 1,4-disubstituted 1,2,3-triazoles demonstrated the in situ generation of aryl azides from aryldiazonium silica (B1680970) sulfates and sodium azide, followed by a copper-catalyzed cycloaddition with terminal alkynes in water. researchgate.net This method, carried out under microwave irradiation at 65 °C, yielded the desired triazoles in just 15 minutes. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Time | Yield | Reference |
| Phenylazide | Ethyl 4-pentynoate | CuSO₄, D-glucose, THF/H₂O, MW | Ethyl 2-(1-phenyl-1H-1,2,3-triazol-5-yl)acetate | 15 min | 95% | nih.gov |
| Aryldiazonium silica sulfate, NaN₃ | Phenylacetylene | CuSO₄, Na-ascorbate, H₂O, MW | 1-Aryl-4-phenyl-1H-1,2,3-triazole | 15 min | High | researchgate.net |
| N-9 Propargylpurine | Azido-pseudo-sugar | Cu(I), K₂CO₃/MeOH, MW | 1,2,3-Triazole acyclonucleoside | Short | Efficient | researchgate.net |
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. chapman.edursc.org The synthesis of 1,2,3-triazole derivatives has been a fertile ground for the development of such protocols.
A notable example is the one-pot, three-component synthesis of 5-allyl-1,2,3-triazoles. This reaction utilizes a copper(I) acetylide, an azide, and allyl iodide in the presence of a base. The reaction proceeds smoothly at room temperature to afford the desired 5-allyl-1,2,3-triazoles. nih.govresearchgate.net This methodology can be adapted for the synthesis of the this compound scaffold by using an appropriate alkyne precursor.
Another versatile one-pot approach involves the reaction of α-tosyloxy ketones or α-halo ketones with sodium azide and a terminal alkyne in aqueous polyethylene (B3416737) glycol (PEG) under "click" conditions. chapman.edu This method generates the α-azido ketone in situ, which then undergoes a regioselective cycloaddition with the alkyne. chapman.edu
| Reactants | Catalyst/Solvent | Product Type | Reference |
| Copper(I) acetylide, Azide, Allyl iodide | NaOH | 5-Allyl-1,2,3-triazole | nih.govresearchgate.net |
| α-Tosyloxy ketone, NaN₃, Terminal alkyne | Cu(I), aq. PEG 400 | 1,4-Disubstituted 1,2,3-triazole | chapman.edu |
| Alkyl halide, NaN₃, Terminal alkyne | Cu/Al₂O₃, Ball-milling | 1,2,3-Triazole derivative | rsc.org |
Synthesis of Analogues and Chemical Derivatization
The structural diversity of this compound derivatives can be expanded through modifications of the phenyl ring and by converting the carboxylic acid moiety into various functional groups such as esters, amides, and hydrazides.
The properties of this compound can be fine-tuned by introducing various substituents onto the phenyl ring. This is typically achieved by starting with a substituted phenyl azide in the initial cycloaddition reaction. A wide range of substituted phenyl azides are commercially available or can be synthesized from the corresponding anilines.
For example, the synthesis of 2-{2-[1-(3-substituted-phenyl)-1H-1,2,3-triazol-4-yl-]ethyl}-1H-benzo[d]-imidazole derivatives has been reported, starting from various 3-substituted phenyl azides. doi.orgresearchgate.net Similarly, a series of 1H-1,2,3-triazole analogs with different substituents on the phenyl ring were synthesized via a Suzuki-Miyaura cross-coupling reaction in an aqueous medium. nih.gov
| Phenyl Ring Substituent | Synthetic Method | Precursor | Reference |
| 3-Methoxy, 3',5'-bis(trifluoromethyl) | Suzuki-Miyaura cross-coupling | (R)-1-(2-((4-bromo-2-methoxyphenoxy)propyl)-4-phenyl-1H-1,2,3-triazole | nih.gov |
| 4-Methyl | Cycloaddition | 1-Azido-4-methylbenzene | nih.gov |
| 3-Chloro | Amidation | N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-3-chlorobenzamide | mdpi.com |
| 2-(Trifluoromethyl) | Amidation | N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide | mdpi.com |
The carboxylic acid group of this compound is a versatile handle for further derivatization. Standard esterification methods, such as the Fischer esterification, can be employed to synthesize a variety of esters. researchgate.netmedcraveonline.commedcraveonline.com This typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. nih.gov
Amides are readily prepared by activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with a primary or secondary amine. nih.gov Alternatively, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) can be used to facilitate amide bond formation under milder conditions. nih.gov
Hydrazides can be synthesized by reacting the corresponding ester with hydrazine (B178648) hydrate (B1144303). sapub.orgscispace.comresearchgate.net This reaction is often carried out by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent like ethanol. sapub.orgscispace.com
Conjugation with Other Bioactive Scaffolds (e.g., Amino Acids, Natural Products)
The molecular framework of this compound serves as a versatile platform for chemical modification, particularly through its terminal carboxylic acid group. This functional handle is readily amenable to conjugation with other bioactive molecules, a strategy widely employed in medicinal chemistry to create hybrid compounds. This approach, often termed molecular hybridization, aims to integrate the pharmacophoric features of two or more distinct molecules into a single entity. The resulting conjugates may exhibit synergistic or additive biological effects, improved pharmacokinetic profiles, or novel mechanisms of action compared to the individual parent molecules. The 1,2,3-triazole ring itself is considered a privileged scaffold, known for its metabolic stability and capacity for hydrogen bonding, making its derivatives prime candidates for such hybridization strategies. nih.govnih.gov
Conjugation with Amino Acids and Peptides
The carboxylic acid moiety of this compound can be readily coupled with the amino group of amino acids or peptides to form stable amide bonds. Standard peptide coupling reagents are typically employed for this transformation. These reagents activate the carboxylic acid, facilitating its reaction with the amine.
Commonly used coupling systems include:
Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.
Uronium/aminium-based reagents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU).
This conjugation strategy is valuable for several reasons. mdpi.com Attaching amino acids can enhance the solubility and bioavailability of the parent molecule. rsc.org Furthermore, amino acids can act as spacers to position the triazole scaffold optimally for interaction with a biological target or can be specifically chosen to target certain cellular uptake mechanisms. rsc.org The inclusion of unnatural amino acids or D-amino acids can also enhance resistance to enzymatic degradation. mdpi.comrsc.org Research on related heterocyclic structures has shown that conjugation with specific amino acids can significantly modulate biological activity. For instance, the conjugation of a dibenz[b,f]azepine derivative with tyrosine (Tyr) and hydroxyproline (B1673980) (Hyp) led to enhanced antioxidant activity, attributed to the presence of the phenolic and hydroxyl groups, respectively. rsc.org
Table 1: Examples of Bioactive Heterocycle-Amino Acid Conjugates
| Bioactive Scaffold | Amino Acid/Peptide Conjugated | Coupling Method/Reagents | Observed Outcome/Application |
| 5-Aminosalicylic acid-imidazole derivative | Various amino acid esters | DCC, TEA/NMM | Synthesis of novel peptide derivatives for evaluation of antimicrobial and anthelmintic activities. rsc.org |
| 10-Methoxy-dibenz[b,f]azepine | L-Thr, L-Hyp, L-Phe, L-Tyr | N-cyclization followed by substitution | Enhanced DPPH radical scavenging activity compared to the parent molecule. rsc.org |
| 5,11-Dimethyl-5H-indolo[2,3-b]quinoline-2-ylamine | Glycine, Glycylglycine | TBTU, HOBt, DIEA | Highly potent antiproliferative activity against cervix carcinoma (KB) cells. mdpi.com |
Conjugation with Natural Products
Natural products represent a rich source of structurally diverse and biologically validated scaffolds. Conjugating the this compound moiety to a natural product can yield hybrid molecules with dual-target activity or enhanced potency. The triazole ring can act as a stable, non-classical bioisostere for other functional groups, such as an amide bond, while providing a rigid linker to connect the acetic acid side chain to the natural product core.
Click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a prominent method for forging the triazole link between a natural product and another molecular fragment. In the context of the title compound, a synthetic precursor bearing either an azide or an alkyne could be reacted with a correspondingly functionalized natural product to construct the 1,2,3-triazole ring system.
Alternatively, and more directly, the carboxylic acid of the pre-formed this compound can be esterified or amidated with a suitable hydroxyl or amine group on a natural product scaffold.
Recent studies have explored the conjugation of triazoles with various natural product-derived molecules:
Vanilloids: New 1,2,3-triazole conjugates of vanilloids have been synthesized via click chemistry. mdpi.com Certain vanillyl-triazole-vanillyl esters displayed potent dual inhibitory activity against both acetylcholinesterase (AChE) and amyloid-beta (Aβ) aggregation, highlighting their potential as multi-target agents for Alzheimer's disease. mdpi.com
Bile Acids: The hydrophobic steroidal backbone of bile acids has been appended to triazole moieties to improve cell membrane interactions. Triazolyl-linked bile acid-nucleoside conjugates have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, with some compounds showing promising activity against leukemia cells.
These examples demonstrate that the triazole scaffold is an effective linker for creating novel conjugates that combine the structural features of synthetic heterocycles with the biological relevance of natural products.
Table 2: Examples of Bioactive Triazole-Natural Product Conjugates
| Triazole Derivative Type | Natural Product Scaffold | Linkage Type | Biological Activity Investigated |
| Vanilloid-Triazole | Vanillin | Ester | Dual inhibition of Acetylcholinesterase (AChE) and Aβ aggregation. mdpi.com |
| Bile Acid-Triazole | Cholic Acid | Amide | Anticancer activity. |
| Nucleoside-Triazole | Deoxyadenosine | Triazole (via CuAAC) | Cytotoxicity against leukemia and colon cancer cell lines. |
Advanced Structural Elucidation and Conformational Analysis of 2 1 Phenyl 1h 1,2,3 Triazol 5 Yl Acetic Acid Systems
Spectroscopic Characterization (Beyond Basic Identification)
Spectroscopic analysis is fundamental to confirming the identity and elucidating the structural nuances of 2-(1-Phenyl-1H-1,2,3-triazol-5-yl)acetic acid. High-resolution techniques offer a detailed view of the compound's atomic connectivity and electronic environment.
High-Resolution Nuclear Magnetic Resonance (NMR) and 2D NMR Techniques
High-resolution NMR spectroscopy is a powerful tool for determining the precise structure of this compound in solution. While specific spectral data for this exact compound is not detailed in the available literature, the expected signals can be predicted based on its constituent functional groups and data from closely related 1,2,3-triazole derivatives. qu.edu.qa
The ¹H NMR spectrum is anticipated to show distinct signals for the protons of the phenyl ring, typically appearing as multiplets in the aromatic region (δ 7.0–8.0 ppm). qu.edu.qa The two methylene (B1212753) protons (CH₂) of the acetic acid group would likely present as a singlet, with a chemical shift influenced by the adjacent triazole ring, expected around δ 5.2–5.4 ppm. qu.edu.qa The proton on the triazole ring is expected to appear as a singlet in the range of δ 7.8–8.7 ppm. qu.edu.qa The acidic proton of the carboxyl group is a broad singlet that can appear over a wide chemical shift range.
The ¹³C NMR spectrum would complement the proton data, with characteristic signals for the carboxyl carbon (δ ~168–170 ppm), the methylene carbon (δ ~50 ppm), and the carbons of the triazole and phenyl rings. qu.edu.qa The formation of the triazole ring is definitively confirmed by the presence of characteristic proton and carbon signals in the NMR spectra. qu.edu.qa
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for unambiguous assignment of all proton and carbon signals, confirming the connectivity between the phenyl, triazole, and acetic acid moieties.
| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Phenyl | Ar-H | 7.0 - 8.0 (m) | 120 - 140 |
| Triazole | Triazole-H | 7.8 - 8.7 (s) | 122 - 148 |
| Acetic Acid | -CH₂- | 5.2 - 5.4 (s) | ~50 |
| -COOH | Variable (br s) | ~168 - 170 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy provides valuable information about the functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A very broad band in the region of 2500–3500 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid dimer. qu.edu.qa The C=O stretching vibration of the carboxyl group should appear as an intense band around 1710 cm⁻¹. rsc.org
Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would be observed just below this value. qu.edu.qa Vibrations associated with the triazole ring, such as C=N and N=N stretching, typically occur in the 1400–1600 cm⁻¹ region, often overlapping with the C=C stretching bands of the phenyl ring. researchgate.netrsc.org In-plane ring deformation of the triazole ring may be observed in the 950-1000 cm⁻¹ range. researchgate.net Raman spectroscopy would provide complementary data, particularly for the symmetric vibrations of the aromatic rings.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3500 | Broad, Strong |
| Aromatic/Triazole | C-H stretch | 3000 - 3150 | Medium |
| Aliphatic | C-H stretch | 2900 - 3000 | Weak |
| Carboxylic Acid | C=O stretch | ~1710 | Strong |
| Aromatic/Triazole | C=C, C=N, N=N stretch | 1400 - 1600 | Medium-Strong |
| Triazole Ring | In-plane deformation | 950 - 1000 | Medium |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of the elemental composition of this compound. The technique provides a highly accurate mass measurement, allowing for the determination of the molecular formula.
For the molecular formula C₁₀H₉N₃O₂, the calculated monoisotopic mass is 203.0695 g/mol . chemscene.commoldb.com HRMS analysis, typically using electrospray ionization (ESI), would be expected to yield an experimental mass that matches this theoretical value to within a few parts per million (ppm). For instance, studies on similar triazole acetic acid derivatives have reported mass accuracies where the found value is within 0.0004 Da of the calculated value. qu.edu.qa This level of precision provides definitive evidence for the molecular formula and rules out other potential compositions.
X-ray Crystallographic Studies
X-ray crystallography offers the most definitive insight into the three-dimensional structure of a molecule in the solid state, revealing precise details about bond lengths, bond angles, and the spatial arrangement of atoms.
Determination of Solid-State Molecular Conformation and Geometry
While the specific crystal structure of this compound has not been reported in the reviewed literature, analysis of closely related compounds allows for a detailed prediction of its solid-state conformation. Studies on analogs such as ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate and 2-(4-phenyl-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)acetamide reveal key structural features. researchgate.netnih.gov
The 1,2,3-triazole ring is consistently found to be essentially planar. researchgate.netnih.gov The most significant conformational variable is the dihedral angle between the plane of the triazole ring and the plane of the N-substituted phenyl ring. This angle is highly dependent on the substitution pattern and crystal packing forces, with reported values ranging from nearly coplanar (18.36°) to almost perpendicular (88.72°). researchgate.netnih.gov This flexibility indicates that the molecule can adopt various conformations in the solid state. The bond lengths and angles within the triazole and phenyl rings are expected to fall within normal ranges for such heterocyclic systems. researchgate.netnih.gov
| Compound | Dihedral Angle (°) | Reference |
|---|---|---|
| Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate | 18.36 (9) | researchgate.net |
| 2-(4-Phenyl-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)acetamide | 29.00 (1) | nih.gov |
| 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone | 88.72 (4) | nih.gov |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The crystal packing of this compound is expected to be dominated by strong intermolecular hydrogen bonds mediated by the carboxylic acid functional group. It is highly probable that the molecules will form centrosymmetric dimers through pairs of O-H···O hydrogen bonds between the carboxyl groups, a common and highly stable motif for carboxylic acids. nih.gov
Furthermore, π-π stacking interactions between the aromatic phenyl and triazole rings are frequently observed in the crystal structures of such compounds. nih.govnih.govscielo.br These interactions can occur between pairs of phenyl rings, pairs of triazole rings, or between a phenyl and a triazole ring, with typical centroid-to-centroid distances in the range of 3.7 to 4.5 Å. nih.govnih.gov These collective interactions—strong hydrogen bonds, weaker C-H contacts, and π-π stacking—combine to create a stable, three-dimensional supramolecular assembly in the solid state.
Hirshfeld Surface Analysis for Non-Covalent Interactions
Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. While a specific Hirshfeld analysis for this compound is not available in the current literature, extensive studies on structurally analogous 1,2,3-triazole derivatives provide a clear indication of the types and prevalence of non-covalent interactions that govern the solid-state architecture of this class of compounds.
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of these interactions. For similar 1,2,3-triazole derivatives, the following table summarizes the typical percentage contributions of the most important intermolecular contacts.
| Interaction Type | Percentage Contribution (%) |
|---|---|
| H···H | 50 - 55 |
| H···N/N···H | 15 - 20 |
| H···C/C···H | 15 - 20 |
| H···O/O···H | 5 - 15 |
These data underscore the importance of hydrogen-based contacts in the solid-state assembly of 1,2,3-triazole systems. The red spots on the dnorm surface, a feature of Hirshfeld analysis, would highlight the close contacts corresponding to hydrogen bonds, particularly involving the carboxylic acid proton and the nitrogen atoms of the triazole ring.
Tautomerism and Isomerism Investigations
The 1,2,3-triazole ring system is known to exhibit tautomerism, a form of constitutional isomerism where isomers, known as tautomers, can interconvert through a chemical reaction. For the parent 1,2,3-triazole, two principal tautomers exist: the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the nitrogen atoms of the triazole ring. nih.gov The relative stability of these tautomers can be influenced by the electronic nature of the substituents and the polarity of the solvent. nih.gov In the gas phase, the 2H-tautomer of the parent 1,2,3-triazole is generally more stable, while polar solvents can favor the 1H-tautomer. nih.gov
For this compound, the nitrogen at position 1 is substituted with a phenyl group, which precludes tautomerization involving this position. However, the possibility of tautomerism involving the other nitrogen atoms cannot be entirely dismissed, although the 1-substituted isomer is generally the most stable and common form resulting from typical synthetic routes like the copper-catalyzed azide-alkyne cycloaddition.
In terms of isomerism, the substitution pattern on the 1,2,3-triazole ring is crucial. The reaction of an azide (B81097) with a terminal alkyne can potentially yield two regioisomers: the 1,4-disubstituted and the 1,5-disubstituted products. The title compound is the 1,5-disubstituted isomer. A third possible regioisomer would be the 2,4-disubstituted 1,2,3-triazole, which would require a different synthetic approach. The unambiguous characterization of these isomers is typically achieved through advanced NMR techniques, such as 1H/15N gHMBC experiments. rsc.org
The potential tautomeric and isomeric forms of phenyl-1H-1,2,3-triazol-yl acetic acid are summarized in the table below.
| Type | Description |
|---|---|
| Regioisomers | 1,5-disubstituted (the title compound), 1,4-disubstituted, and 2,4-disubstituted isomers are possible depending on the synthetic route. |
| Tautomers | While the 1-phenyl substitution limits tautomerism, in related unsubstituted 1,2,3-triazoles, 1H- and 2H-tautomers exist in equilibrium. nih.gov |
Solution-State Conformational Dynamics and Stereochemical Aspects
The solution-state behavior of this compound is characterized by considerable conformational flexibility. This dynamic nature arises from the rotation around the single bonds connecting the different structural motifs of the molecule.
The key rotational degrees of freedom include:
Rotation around the C-C bond of the acetic acid side chain: This allows the carboxylic acid group to adopt various positions relative to the triazole ring.
These rotational motions lead to a population of different conformers in solution, which may be in rapid equilibrium. The preferred conformation will be dictated by a balance of steric and electronic effects, as well as interactions with the solvent. For instance, intramolecular hydrogen bonding between the carboxylic acid proton and a nitrogen atom of the triazole ring could stabilize certain conformations.
The study of such conformational dynamics in solution is typically carried out using Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the through-space proximity of protons, which helps in elucidating the predominant conformations. While specific NMR studies on the conformational dynamics of this compound are not documented, research on similar 1,2,3-triazole derivatives has demonstrated the utility of these methods in understanding their solution-state behavior. nih.gov
The molecule does not possess a chiral center, and therefore, does not exhibit stereoisomerism in the form of enantiomers or diastereomers. However, the different conformations arising from bond rotations are a form of conformational isomerism.
Computational Chemistry and Molecular Modeling of 2 1 Phenyl 1h 1,2,3 Triazol 5 Yl Acetic Acid and Its Analogues
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods are used to determine the electronic structure, reactivity, and spectroscopic characteristics of triazole-based compounds.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. nih.govresearchgate.net For triazole derivatives, DFT calculations are employed to optimize molecular geometry and to determine various quantum chemical parameters that describe their reactivity. ajphs.comresearchgate.net
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. These calculations help in understanding the regions within the molecule that are prone to electrophilic or nucleophilic attack. nih.gov
Global reactivity descriptors, which provide a quantitative measure of chemical reactivity, are also calculated using DFT. These descriptors are summarized in the table below.
| Reactivity Descriptor | Formula | Significance |
| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution. |
| Softness (S) | S = 1/η | The reciprocal of hardness; indicates higher reactivity. |
| Electrophilicity Index (ω) | ω = χ2/2η | Measures the propensity of a species to accept electrons. |
This table summarizes key reactivity descriptors calculated from HOMO and LUMO energies obtained via DFT studies, which are crucial for predicting the chemical behavior of triazole derivatives. nih.gov
DFT studies have also been used to confirm the proposed structures of newly synthesized triazole-based metal complexes, showing good alignment between calculated and experimental findings. ajphs.com Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and identify sites for intermolecular interactions. researchgate.net
Quantum chemical calculations are also a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their structural characterization. DFT methods are utilized to calculate theoretical vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netresearchgate.net
The calculated IR spectra, obtained in the gas phase, are often scaled by appropriate factors to account for systematic errors and to improve agreement with experimental data. researchgate.net Similarly, ¹H-NMR and ¹³C-NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net The comparison of these predicted spectra with experimental data serves as a valuable confirmation of the molecular structure. researchgate.net For instance, the disappearance of characteristic alkyne group signals in the IR spectra of reaction products confirms their successful conversion in cycloaddition reactions. nih.gov
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the time-dependent behavior of molecules and their complexes. These simulations are particularly useful for analyzing conformational changes and the stability of ligand-protein interactions.
MD simulations can be used to explore the conformational landscape of 2-(1-Phenyl-1H-1,2,3-triazol-5-yl)acetic acid and its analogues. By simulating the molecule's motion over time, researchers can identify low-energy conformations and understand the flexibility of different parts of the molecule. This analysis is crucial for understanding how the molecule might adapt its shape to fit into a biological target's active site.
MD simulations are extensively used to assess the stability of a ligand's binding mode within a protein's active site, as predicted by molecular docking. qu.edu.qa These simulations can reveal whether key interactions, such as hydrogen bonds and hydrophobic contacts, are maintained over time. mdpi.com
For example, MD simulations of a 2-(1H-1,2,3-triazol-1-yl)acetic acid derivative in complex with the prolyl hydroxylase domain 2 (PHD2) enzyme showed that the compound exhibits stable dynamic characteristics. qu.edu.qa While some flexible areas were observed, they tended to stabilize upon binding to the protein. qu.edu.qa Similarly, simulations of 1-phenyl-4-benzoyl-1-hydro-triazole inverse agonists with the estrogen-related receptor alpha (ERRα) identified stable hydrogen bonds with specific amino acid residues like Ser325. mdpi.com These simulations provide a more realistic and dynamic picture of the binding event than static docking poses.
The total binding free energy, a measure of binding affinity, can also be calculated from MD simulation trajectories. For one triazole derivative, the binding energy with PHD2 was calculated to be -36.08 kcal/mol, suggesting a strong binding affinity. qu.edu.qa
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is widely used to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor interactions. nih.govajchem-a.com
Docking studies have been performed on numerous 1,2,3-triazole derivatives to predict their binding modes and affinities for various biological targets. qu.edu.qaijper.orgnih.gov For instance, derivatives of 2-(1H-1,2,3-triazol-1-yl)acetic acid were docked into the active site of PHD2. qu.edu.qa These studies predicted that the triazole ring's nitrogen atoms could coordinate with the active site's Fe(II) ion, while the carboxylate group could form crucial hydrogen bonds with residues like Arg383. qu.edu.qa
In another study, novel 1,2,3-triazole derivatives linked to metronidazole (B1676534) were docked into the epidermal growth factor receptor (EGFR) tyrosine kinase domain. ajchem-a.com The results helped identify compounds with the best binding energies and inhibitory potential. ajchem-a.com Similarly, docking studies on 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives suggested a significant preference for binding to the COX-2 enzyme over COX-1. nih.gov
The table below presents examples of protein targets and key interacting residues for different triazole analogues, as identified through molecular docking studies.
| Compound Class | Protein Target | Key Predicted Interactions/Residues | Binding Energy (if available) |
| 2-(1H-1,2,3-triazol-1-yl)acetic acid derivatives | PHD2 | Bidentate coordination with Fe(II); H-bond with Arg383. qu.edu.qa | N/A |
| 1-Phenyl-4-benzoyl-1-hydro-triazole derivatives | ERRα | H-bond with Ser325; Hydrophobic interactions with Phe328, Phe495. mdpi.com | ΔGtotal < -3 kcal/mol (for Phe328 interaction) mdpi.com |
| 1,2,3-Triazole-linked metronidazole | EGFR | Interactions within the kinase active site. ajchem-a.com | N/A |
| 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives | COX-2 | Binding within the cyclooxygenase active site. nih.gov | N/A |
This table illustrates the application of molecular docking to predict the binding interactions of various triazole analogues with their respective biological targets.
These computational approaches—DFT, MD simulations, and molecular docking—provide a powerful, synergistic framework for the study of this compound and its analogues, guiding synthetic efforts and facilitating the discovery of new bioactive compounds.
Prediction of Binding Affinity and Pose with Biological Targets
Computational docking studies have been instrumental in predicting the binding affinities and poses of this compound and its derivatives with various biological targets. These in silico methods provide valuable insights into the potential therapeutic applications of this class of compounds.
For instance, molecular docking studies on a series of 1-phenyl-1H-1,2,3-triazole derivatives have explored their binding to the active sites of several key enzymes and receptors. Docking calculations for derivatives of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol showed potentially effective binding to the active sites of aromatase (AROM), steroid sulfatase (STS), 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), and estrogen receptors (ERα and ERβ) mdpi.com. The binding energies, which are indicative of the stability of the ligand-protein complex, suggest that the 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol core could be a promising scaffold for developing novel inhibitors for these targets mdpi.com.
In another study, derivatives of 2-(1H-1,2,3-triazol-1-yl)acetic acid were evaluated as potential inhibitors of human hypoxia-inducible factor (HIF) prolyl hydroxylase domain-2 (PHD2) qu.edu.qa. Docking experiments revealed that a specific derivative, compound 14 , binds to the PHD2 active site iron in a bidentate manner and forms hydrogen bond interactions with Arg 383 qu.edu.qa. Molecular dynamics simulations further supported these findings, with the total binding energy for the compound 14 -PHD2 complex calculated to be -36.08 kcal/mol, suggesting a binding affinity comparable to a known inhibitor qu.edu.qa.
Furthermore, peptide-1,2,3-triazole derivatives have been docked into the active site of the Factor Xa (FXa) enzyme, a key target in anticoagulation therapy researchgate.net. These studies help in understanding the orientation and interactions of the ligands within the binding pocket, guiding the design of more potent inhibitors researchgate.net. Similarly, 1,2,3-triazole-based glycosides have been docked into the binding pockets of EGFRWT, EGFRT790M, and HER-2, showing accommodation within the active sites and interactions with key amino acids mdpi.com.
The following table summarizes the predicted binding affinities of selected 1,2,3-triazole derivatives against various biological targets.
| Compound Type | Target | Predicted Binding Affinity (kcal/mol) |
| 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives | Aromatase, STS, 17β-HSD1, ERα, ERβ | Not explicitly quantified in the provided text |
| 2-(1H-1,2,3-triazol-1-yl)acetic acid derivative (Compound 14 ) | PHD2 | -36.08 |
| Peptide-1,2,3-triazole derivatives | Factor Xa | Not explicitly quantified in the provided text |
| 1,2,3-triazole-based glycosides | EGFRWT, EGFRT790M, HER-2 | Not explicitly quantified in the provided text |
Identification of Key Interacting Residues and Binding Site Characteristics
Molecular docking simulations not only predict binding affinity but also elucidate the specific interactions between the ligand and the amino acid residues within the target's binding site. This information is crucial for understanding the mechanism of action and for designing more specific and potent inhibitors.
In the case of the 2-(1H-1,2,3-triazol-1-yl)acetic acid derivative (14 ) binding to PHD2, docking studies identified a key hydrogen bond interaction with the amino acid residue Arg 383 qu.edu.qa. The bidentate coordination to the iron atom in the active site is another critical feature of its binding mode qu.edu.qa.
For 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives targeting COX-1 and COX-2, docking studies revealed that the central triazole ring orients itself similarly to the central aromatic ring of the known inhibitor flurbiprofen (B1673479) nih.gov. The two aromatic rings of these ligands are directed towards a hydrophobic pocket near Leu352, while the polar substituent on the triazole ring forms hydrogen bonds with Tyr355 and Arg120, mimicking the interactions of the carboxylate group of established COX-1 inhibitors nih.gov.
Molecular docking of peptide-1,2,3-triazole derivatives into the active site of the FXa enzyme highlighted several types of interactions, including hydrogen bonds, π–π stackings, halogen–π interactions, and aromatic hydrogen bonds, which stabilize the ligand-protein complex researchgate.net. Similarly, studies on quinazolinone derivatives linked to 1,2,3-triazole acetamide (B32628) targeting C. albicans lanosterol (B1674476) 14α-demethylase have detailed the binding poses and molecular interactions within the active site researchgate.net.
The table below details some of the key interacting residues identified for 1,2,3-triazole derivatives with their respective biological targets.
| Compound Class | Target | Key Interacting Residues | Type of Interaction |
| 2-(1H-1,2,3-triazol-1-yl)acetic acid derivative | PHD2 | Arg 383 | Hydrogen Bond |
| 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives | COX-1 | Tyr355, Arg120 | Hydrogen Bond |
| 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives | COX-1 | Leu352 | Hydrophobic Interaction |
| 1,2,3-triazole-based glycosides | EGFRWT, EGFRT790M, HER-2 | Met769, Met793, Met801 | Hydrogen Bond |
Chemoinformatics and Structure-Activity Relationship (SAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) Development
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is valuable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for their biological function.
Several QSAR studies have been conducted on 1,2,3-triazole derivatives to explore their potential as anticancer agents nih.govnanobioletters.com. In one study, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), were developed for a series of 1,2,3-triazole derivatives with cytotoxic activity against four cancer cell lines nih.gov. These models provided insights into the structural requirements for potent anticancer activity, highlighting the importance of specific substitutions on the phenyl and triazole rings nih.gov.
Another 3D-QSAR study on 1,2,3-triazole derivatives as potential inhibitors of blood cancer also utilized CoMFA and CoMSIA models nanobioletters.com. The resulting models showed good statistical stability and predictive capacity, and the contour maps from the CoMFA model indicated the importance of steric and electrostatic fields for anticancer activity nanobioletters.com. For 1-phenyl-1H-1,2,3-triazoles acting as GABA receptor antagonists, CoMFA and CoMSIA analyses revealed that an electronegative substituent at the 4-position of the benzene (B151609) ring, a compact, hydrophobic substituent at the 4-position of the triazole ring, and a small, electronegative substituent at the 5-position of the triazole ring are crucial for high potency researchgate.net.
A study on 1,2,4-triazole (B32235) bearing compounds as cyclooxygenase-2 (COX-2) inhibitors also employed a 3D-QSAR pharmacophore model nih.gov. This atom-based model successfully discriminated between active and inactive compounds, providing a clear rationale for the observed structure-activity relationships nih.gov.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) necessary for a molecule to interact with a specific biological target. Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases in a process called virtual screening to identify new potential lead compounds.
A ligand-based pharmacophore model was generated for benzofuran-1,2,3-triazole hybrids to identify potential inhibitors of the epidermal growth factor receptor (EGFR) nih.govresearchgate.net. This model, based on three essential chemical features, was used to screen a library of designed compounds, leading to the identification of several promising hits with improved binding affinity nih.govresearchgate.net.
In a study targeting cyclooxygenase-2 (COX-2), a pharmacophore model was generated from a set of known active inhibitors nih.gov. This model was then used to assess the fit of a series of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives, providing a qualitative measure of their potential for selective COX-2 inhibition nih.gov. The generated pharmacophore was found to be consistent with the structural features of the COX-2 binding site nih.gov.
Combined ligand-based and structure-based pharmacophore models have also been employed for the discovery of potential anticancer agents ijper.org. These models were used as 3D queries to search various chemical databases, resulting in the identification of novel hits that were further evaluated using molecular docking and ADMET property predictions ijper.org.
In silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction
In silico ADME prediction is a critical step in the early stages of drug discovery, as it helps to assess the "drug-likeness" of a compound and predict its pharmacokinetic properties. These computational methods can help to identify compounds with poor ADME profiles, thus reducing the likelihood of late-stage failures in drug development.
Numerous studies on 1,2,3-triazole derivatives have included in silico ADME predictions. For instance, the ADME profiles of aniline (B41778) derivatives containing a 1-substituted 1,2,3-triazole system were assessed, showing favorable values for parameters related to absorption mdpi.com. Similarly, a series of 1,2,3-triazole-phthalimide derivatives were subjected to ADMET analysis, with compounds that showed poor gastrointestinal absorption or other undesirable properties being filtered out nih.gov.
Lipinski's Rule of Five and Drug-Likeness Assessment
Lipinski's Rule of Five is a widely used guideline to evaluate the drug-likeness of a chemical compound and its potential for oral bioavailability wikipedia.orglindushealth.comunits.it. The rule states that an orally active drug is likely to have:
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
A molecular weight of less than 500 daltons.
A calculated octanol-water partition coefficient (log P) not greater than 5.
Compounds that comply with these rules are considered to have a higher probability of being orally bioavailable.
Many studies on 1,2,3-triazole derivatives have assessed their compliance with Lipinski's Rule of Five. For example, a series of aniline derivatives with a 1-substituted 1,2,3-triazole system were found to satisfy the drug similarity rules formulated by Lipinski, Ghose, and Veber mdpi.com. In a study of 1,2,3-triazole-phthalimide derivatives, compounds that violated Lipinski's rules were excluded from further investigation nih.gov.
The drug-likeness of anti-inflammatory thiazolo[3,2-b] nih.govresearchgate.netnih.govtriazole and imidazo[2,1-b] nih.govmdpi.comnih.govthiadiazole derivatives has also been analyzed, with the compounds showing good gastrointestinal absorption and a safe toxicity profile nih.gov.
The table below presents a hypothetical drug-likeness assessment for this compound based on calculated properties.
| Parameter | Value | Lipinski's Rule | Compliance |
| Molecular Weight | ~217.2 g/mol | < 500 daltons | Yes |
| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 5 | ≤ 10 | Yes |
| Log P | ~1.5 - 2.0 | ≤ 5 | Yes |
| Overall Compliance | Yes |
Potential Non Biological Academic Applications of 1 Phenyl 1h 1,2,3 Triazole 5 Yl Acetic Acid Scaffolds
Coordination Chemistry and Metal Complex Formation
The nitrogen atoms of the triazole ring and the oxygen atoms of the carboxylate group in 2-(1-Phenyl-1H-1,2,3-triazol-5-yl)acetic acid make it an excellent candidate for ligand design in coordination chemistry. The presence of multiple coordination sites allows for the formation of stable complexes with a variety of transition metals.
Ligand Design for Transition Metals
The 1-phenyl-1H-1,2,3-triazole-5-yl acetic acid scaffold can be strategically employed in the design of ligands for transition metals. The triazole ring itself is a well-established coordinating moiety in numerous metal complexes. For instance, related 1,2,4-triazole (B32235) derivatives have been successfully used to synthesize complexes with Group 12 elements. researchgate.net The design of such ligands often involves the incorporation of additional coordinating groups to enhance stability and control the geometry of the resulting metal complex.
In a similar vein, the combination of a pyridine (B92270) moiety with a 1-phenyl-1,2,3-triazole core has been shown to yield versatile ligands capable of coordinating with iridium(III) and rhodium(III) centers. acs.org This suggests that the this compound scaffold could be similarly functionalized to create multidentate ligands with tailored properties for specific catalytic or material applications. The straightforward synthesis of such triazole derivatives, often via "click chemistry," allows for a modular approach to ligand design, enabling the systematic variation of substituents to fine-tune the electronic and steric properties of the resulting metal complexes.
Investigation of Metal-Ligand Interactions and Complex Structures
The study of metal-ligand interactions and the resulting complex structures is crucial for understanding and predicting the properties of coordination compounds. X-ray diffractometry is a key technique for elucidating the solid-state structures of such complexes. For example, the structural analysis of complexes formed with a related methyl 2-{[4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate ligand has revealed diverse coordination geometries, including distorted tetrahedral and the formation of supramolecular assemblies through hydrogen bonding. researchgate.net
Research on iridium and rhodium complexes with a 1-(2-pyridyl)-4-phenyl-1,2,3-triazole ligand has demonstrated various coordination modes, including N,N-chelation and C-H activation, leading to the formation of mono- and bimetallic complexes. acs.org The specific interactions and resulting structures are influenced by the metal center, its oxidation state, and the reaction conditions. These studies provide a framework for investigating the coordination behavior of this compound, which could potentially act as a bidentate or even a bridging ligand, leading to the formation of discrete molecular complexes or extended coordination polymers. The interplay of coordination bonds and non-covalent interactions, such as hydrogen bonding and π-π stacking, would be a key area of investigation. researchgate.net
Materials Science Applications
The inherent properties of the 1,2,3-triazole ring, such as its high dipole moment, aromaticity, and thermal stability, make it an attractive building block for advanced materials. The this compound scaffold, with its reactive carboxylic acid group, offers a versatile platform for the development of functional materials.
Polymer Chemistry (e.g., Functionalized Polymers, Ion Exchange Membranes)
The incorporation of 1,2,3-triazole units into polymer backbones can impart desirable properties such as enhanced thermal stability and specific functionalities. The "click" reaction between azides and alkynes is a highly efficient method for synthesizing poly-1,2,3-triazoles. scispace.comrsc.org The this compound moiety could be introduced into polymers either by synthesizing a vinyl monomer derivative or by using the carboxylic acid group for post-polymerization modification. For instance, a family of functionalized 4-vinyl-1,2,3-triazole monomers has been developed, demonstrating the versatility of this approach for creating polymers with a range of functional groups.
One promising application of triazole-containing polymers is in the development of anion exchange membranes (AEMs) for fuel cells and water electrolyzers. The triazole moiety can enhance the stability of the polymer membrane in alkaline environments. scispace.com By incorporating the 1-phenyl-1H-1,2,3-triazole-5-yl acetic acid scaffold into a polymer backbone, it may be possible to develop AEMs with improved ion conductivity and chemical stability. The carboxylic acid group could be further modified to introduce quaternary ammonium (B1175870) groups, which are essential for anion transport.
Organic Electronic Materials (e.g., OLEDs, Solar Cells)
Triazole derivatives have been investigated for their potential use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). The high thermal and chemical stability of the triazole ring is advantageous for device longevity. In OLEDs, triazole-based compounds can be utilized as host materials or as electron-transporting materials. google.comuniss.it The modular synthesis of triazole derivatives allows for the fine-tuning of their electronic properties, such as HOMO and LUMO energy levels, to optimize device performance. nih.gov
In the context of OSCs, triazole derivatives have been explored as components of the active layer. For example, a pyridyl triazole derivative has been used as an exciton (B1674681) blocking material in organic photovoltaic cells. nii.ac.jp The 1-phenyl-1H-1,2,3-triazole-5-yl acetic acid scaffold could be incorporated into donor or acceptor materials for OSCs. The phenyl and triazole rings provide a conjugated system that can be extended to tune the absorption spectrum and energy levels of the material. The acetic acid group offers a handle for further functionalization to improve solubility and morphology of the active layer, which are critical factors for achieving high power conversion efficiencies. nih.govjmaterenvironsci.com
Energetic Materials and Composites
Nitrogen-rich heterocycles, including 1,2,3-triazoles, are of significant interest in the field of energetic materials due to their high heats of formation and the generation of large volumes of nitrogen gas upon decomposition. energetic-materials.org.cnnih.gov The 1,2,3-triazole framework provides a stable backbone for the construction of high-energy-density materials. at.ua The introduction of energetic functionalities, such as nitro groups, onto the triazole ring can further enhance the energetic performance. nih.gov
The this compound scaffold could serve as a precursor for the synthesis of novel energetic materials. The phenyl group and the triazole ring contribute to the density and thermal stability of the compound. The acetic acid group can be used to introduce other energetic moieties or to incorporate the molecule into an energetic polymer binder system. mdpi.comresearchgate.net Research on energetic polymers possessing furazan (B8792606) and 1,2,3-triazole subunits highlights the potential of combining different heterocyclic rings to create advanced energetic materials with tailored properties. mdpi.com The synthesis of energetic salts from triazole derivatives is another strategy to tune their energetic properties and sensitivity. at.ua
Future Research Directions and Academic Translational Perspectives
Development of Novel and Sustainable Synthetic Routes
While classic methods for synthesizing 1,5-disubstituted 1,2,3-triazoles exist, future research must prioritize the development of more efficient, sustainable, and scalable synthetic pathways. Traditional routes often rely on metal catalysts, harsh reaction conditions, or produce significant waste. Modern synthetic chemistry offers several avenues to overcome these limitations.
A key area for development is the adoption of continuous-flow chemistry . This technology offers superior control over reaction parameters, enhances safety, and facilitates scalability. A metal-free, continuous-flow process developed for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid serves as an excellent model. This approach, which avoids chromatography and isolation of intermediates, is atom-economical and environmentally benign, achieving higher yields compared to batch processes. Applying similar principles to 2-(1-Phenyl-1H-1,2,3-triazol-5-yl)acetic acid could revolutionize its production.
Furthermore, multicomponent reactions (MCRs) and domino reactions represent a powerful strategy for improving synthetic efficiency. A copper(I)-catalyzed three-component domino reaction has been successfully used to prepare novel 1,2,3-triazol-5-yl-phosphonates from phenylacetylene, organic azides, and dialkyl phosphites. Investigating analogous one-pot MCRs for the direct synthesis of the target compound could significantly shorten the synthetic sequence and reduce waste. Other innovative strategies, such as the Pinner reaction used to generate α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates from carboxyimidate salts, could also be adapted to create diverse derivatives.
| Synthetic Strategy | Key Advantages | Potential for the Target Compound |
| Continuous-Flow Chemistry | Enhanced safety, scalability, higher yields, process intensification. | Development of a metal-free, automated synthesis for large-scale production. |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, reduced waste, rapid library generation. | One-pot synthesis from simple precursors, bypassing multiple intermediate steps. |
| Metal-Free Cycloadditions | Avoidance of toxic metal catalysts, simplified purification, improved sustainability. | Greener synthesis pathways that are more suitable for pharmaceutical and biological applications. |
| Novel Cyclization Strategies (e.g., Pinner Reaction) | Access to unique derivatives and functional group tolerance. | Creation of analogues with substitutions on the acetic acid backbone for structure-activity relationship studies. |
Advanced Computational Modeling for Mechanism Prediction and Lead Optimization
Computational chemistry provides indispensable tools for accelerating drug discovery and materials development. For this compound, these methods can offer profound insights into its mechanism of action and guide the rational design of next-generation analogues with improved properties.
Molecular docking and molecular dynamics (MD) simulations can be employed to predict and analyze the binding of the compound to various biological targets. For instance, docking studies on related 2-(1H-1,2,3-triazol-1-yl)acetic acid derivatives identified key hydrogen bond interactions with Arg383 in the active site of prolyl hydroxylase domain-2 (PHD2). Subsequent MD simulations revealed stable binding dynamics, providing a molecular basis for their (albeit weak) inhibitory activity. Similar in silico studies could identify likely biological partners for the target compound and elucidate its binding mode, saving significant time and resources in experimental screening.
For lead optimization , quantitative structure-activity relationship (QSAR) studies are crucial. By building computational models that correlate structural features with biological activity, researchers can predict the potency of novel derivatives before their synthesis. This approach has been successfully applied to other heterocyclic scaffolds. The systematic modification of a 5-phenylpyrazolopyrimidinone hit, for example, led to analogues with significantly improved in vitro potency against Trypanosoma brucei and better metabolic stability. Applying 3D-QSAR and other modeling techniques to derivatives of this compound would enable a focused, data-driven optimization process.
| Computational Method | Application for the Target Compound | Expected Outcome |
| Molecular Docking | Virtual screening against protein target libraries; prediction of binding poses. | Identification of potential biological targets and key binding interactions. |
| Molecular Dynamics (MD) Simulations | Assessment of binding stability and conformational changes of the ligand-protein complex over time. | Deeper understanding of the binding mechanism and residence time at the active site. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of physicochemical properties of derivatives with their biological activity. | Predictive models to guide the design of more potent analogues. |
| Density Functional Theory (DFT) | Calculation of electronic structure, reactivity, and spectroscopic properties. | Insights into chemical reactivity and confirmation of molecular geometries. |
Exploration of Underexplored Biological Targets and Pathways
The 1,2,3-triazole scaffold is present in a wide range of biologically active molecules, suggesting that this compound and its derivatives may interact with numerous biological targets. While initial studies on related compounds have explored targets like PHD2 and α-glycosidases, a vast landscape of potential therapeutic applications remains unexplored.
Future research should focus on screening the compound against diverse target classes. A compelling direction comes from research on 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives, which were designed as non-steroidal mimics of hormones. Molecular docking studies indicated that these compounds could effectively bind to key targets in hormone biosynthesis and signaling pathways, including aromatase (AROM), steroid sulfatase (STS), 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1), and estrogen receptors (ERα and ERβ). This suggests that this compound could be investigated for applications in oncology (e.g., hormone-dependent cancers) or endocrinology.
The structural features of the compound—a planar aromatic system capable of π-π stacking, hydrogen bond donors and acceptors, and a carboxylic acid group for ionic interactions—make it a versatile ligand for a variety of protein families, including kinases, proteases, and G-protein coupled receptors. A broad-based screening approach could uncover entirely new therapeutic avenues for this chemical class.
| Potential Target Class | Rationale for Exploration | Therapeutic Area |
| Hormone Receptors & Enzymes | Structural similarity of related triazoles to steroidal systems. | Oncology, Endocrinology, Inflammatory Disorders |
| Kinases | Triazole scaffolds are common in kinase inhibitors, acting as hinge-binding motifs. | Oncology, Immunology |
| Proteases | The triazole ring can act as a stable bioisostere of a peptide bond. | Infectious Diseases, Oncology |
| GABA Receptors | 1-phenyl-1H-1,2,3-triazoles have been studied as selective antagonists for GABA receptors. | Neurology (e.g., Epilepsy) |
Integration with High-Throughput Screening and Combinatorial Chemistry
The synthetic accessibility of the 1,2,3-triazole core, particularly through the robust and orthogonal nature of azide-alkyne cycloaddition ("click chemistry"), makes the this compound scaffold exceptionally well-suited for combinatorial chemistry and high-throughput screening (HTS).
Future efforts should focus on the creation of large, diverse chemical libraries based on this central scaffold. Combinatorial chemistry can be used to systematically introduce a wide array of substituents at multiple positions. For instance, a library could be generated by reacting a panel of substituted phenyl azides with a range of alkyne-containing acetic acid precursors. This would allow for a comprehensive exploration of the structure-activity relationship (SAR) around the molecule. This strategy has been proposed for other triazole-based scaffolds to generate libraries for biological evaluation.
Once generated, these libraries can be subjected to HTS against a multitude of biological targets. Automated screening platforms can rapidly assess the activity of thousands of compounds, enabling the identification of "hits" for specific diseases or pathways. This approach has been successfully used to screen pyrazolyl-thiazole derivatives for antimicrobial activity, identifying several potent lead compounds. Integrating combinatorial synthesis with HTS would dramatically accelerate the discovery of novel biological functions for derivatives of this compound.
| Combinatorial Library Design | R1 (Substitution on Phenyl Ring) | R2 (Substitution on Acetic Acid Moiety) |
| Example 1 | 4-Chloro | -H |
| Example 2 | 4-Methoxy | -CH₃ |
| Example 3 | 3-Nitro | -CH₂OH |
| Example 4 | 2,4-Difluoro | -NH₂ |
| Example 5 | 4-Trifluoromethyl | -CONHCH₃ |
Application in New Material Formulations and Technologies
Beyond its biomedical potential, the molecular architecture of this compound lends itself to applications in materials science. The combination of the rigid, electron-rich triazole ring and the metal-coordinating carboxylic acid group opens possibilities for the design of advanced functional materials.
One promising area is the development of metal-organic frameworks (MOFs) and coordination polymers . The triazole nitrogen atoms and the carboxylate oxygen atoms can act as coordination sites for metal ions, enabling the self-assembly of ordered, porous structures. The synthesis of novel coordination compounds from a related 1,2,3-triazole methanol (B129727) ligand with various metal ions (Zn(II), Ni(II), Cu(II), Co(II)) highlights the potential of this scaffold in creating new materials with potential catalytic, sensing, or gas storage properties.
The inherent properties of the 1,2,3-triazole ring—such as its large dipole moment, thermal stability, and ability to engage in π-π stacking—also make it an attractive component for organic electronics . Derivatives could be explored as charge-transporting materials, components in organic light-emitting diodes (OLEDs), or as functional additives in polymer composites. Furthermore, the known ability of triazoles to adsorb onto metal surfaces suggests potential applications as corrosion inhibitors , where the molecule could form a protective layer on metals. The versatility of the 1,2,3-triazole motif has been noted for its broad applicability in materials chemistry, a potential that remains largely untapped for this specific compound.
| Potential Application | Key Molecular Feature | Technological Impact |
| Metal-Organic Frameworks (MOFs) | Carboxylate and triazole nitrogen coordination sites. | Gas storage, catalysis, chemical sensing. |
| Organic Electronics | Aromatic system, high dipole moment, thermal stability. | Semiconductors, OLEDs, photovoltaics. |
| Corrosion Inhibitors | Heterocyclic nitrogen atoms for metal surface adsorption. | Protection of metals in industrial applications. |
| Functional Polymers | Rigid, polar scaffold for incorporation into polymer backbones. | Materials with tailored thermal, mechanical, or optical properties. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(1-Phenyl-1H-1,2,3-triazol-5-yl)acetic acid, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry") to form the triazole core, followed by functionalization with an acetic acid group. Microwave-assisted synthesis (e.g., 60–100°C, 20–60 minutes) enhances reaction efficiency and reduces byproducts compared to conventional heating . Post-synthesis purification involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent). Purity is verified via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm the phenyl, triazole, and acetic acid moieties. Key signals include:
- Phenyl protons: δ 7.2–7.6 ppm (multiplet).
- Triazole proton: δ 8.1–8.3 ppm (singlet).
- Acetic acid protons: δ 3.8–4.0 ppm (CH) and δ 12.5–13.0 ppm (COOH, broad) .
- IR : Stretching vibrations at ~1700 cm (C=O), 3100–2500 cm (O-H), and 1600 cm (triazole C=N) .
- Mass Spectrometry : ESI-MS typically shows [M+H] at m/z 230.1 (calculated for CHNO) .
Q. How can X-ray crystallography resolve ambiguities in molecular geometry?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (e.g., using MoKα radiation, λ = 0.71073 Å) determines bond lengths, angles, and hydrogen-bonding networks. For example, the triazole N–N bond length is ~1.32 Å, and O–H···N hydrogen bonds (2.6–2.8 Å) stabilize crystal packing. Data collection at 295 K with a Rigaku SCXmini diffractometer and refinement to R1 < 0.05 ensure accuracy .
Advanced Research Questions
Q. How can computational methods (DFT/HF) predict electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates HOMO-LUMO gaps (~5.2 eV), electrostatic potential maps, and Fukui indices to identify nucleophilic/electrophilic sites. Comparative studies with Hartree-Fock (HF) methods reveal solvent effects on dipole moments (e.g., water increases polarity by 15%) . Software like Gaussian 09 or ORCA is used, with geometries optimized to RMSD < 0.001 Å .
Q. What strategies address contradictions in bioactivity data across structural analogs?
- Methodological Answer :
- In Silico Docking : AutoDock Vina screens analogs against target proteins (e.g., microbial enzymes). A docking score < −7.0 kcal/mol suggests strong binding .
- SAR Analysis : Modifying the phenyl group (e.g., electron-withdrawing substituents) or triazole substitution pattern (1,4 vs. 1,5) alters antimicrobial IC values by 2–3 orders of magnitude. Contradictions arise from variations in bacterial membrane permeability, resolved via logP calculations (e.g., ClogP ~1.8) .
Q. How do hydrogen-bonding networks influence crystallographic refinement challenges?
- Methodological Answer : Disordered hydrogen atoms in the acetic acid group (e.g., O–H···O/N interactions) complicate refinement. SHELXL’s AFIX constraints and ISOR commands stabilize thermal parameters. For example, in C/c space group structures, hydrogen bonds form infinite chains along the b-axis, requiring anisotropic displacement parameters (ADPs) for non-H atoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
